N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a heterocyclic compound featuring a fused triazolo-pyridazine core. Key structural elements include:
- Thiophen-3-yl substituent: A sulfur-containing aromatic group at the 6-position, which enhances electronic diversity and influences binding interactions.
This compound is synthesized through multistep heterocyclization and functionalization reactions, as inferred from analogous pathways involving isothiocyanate couplings and NaOH-mediated cyclizations (e.g., Scheme 2 in ) . Its structural complexity necessitates advanced analytical characterization, including NMR, MS, and X-ray diffraction, as demonstrated in studies of related compounds .
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(13-2-1-3-15-18(13)27-8-7-26-15)20-10-17-22-21-16-5-4-14(23-24(16)17)12-6-9-28-11-12/h1-6,9,11H,7-8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQBJNRKCGLNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Biological Activity
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazolo-pyridazine core and a benzo[b][1,4]dioxine moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 358.38 g/mol. The structural features are critical for its biological activity, as they influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4O3S |
| Molecular Weight | 358.38 g/mol |
| Melting Point | Not Available |
| Solubility | Not Available |
The precise mechanism of action for this compound is still under investigation. However, similar compounds have demonstrated interactions with various molecular targets that modulate biological pathways. For instance, triazole derivatives are known to inhibit specific kinases and disrupt microtubule dynamics.
Antiproliferative Effects
Research indicates that compounds containing the triazolo-pyridazine structure exhibit antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma).
- IC50 Values :
- A549: 0.008 μM
- SGC-7901: 0.014 μM
- HT-1080: 0.012 μM
These values suggest that the compound may effectively inhibit cell proliferation in these cancer types .
Cytotoxicity and Kinase Inhibition
In addition to antiproliferative activity, the compound has shown cytotoxic effects in vitro. The cytotoxicity was evaluated using MTT assays against multiple cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.008 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
The compound also exhibits inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis .
Case Studies and Comparative Analysis
Several studies have explored the biological potential of triazolo-pyridazine derivatives:
- Study on Antiproliferative Activity :
- Inhibition of Tubulin Polymerization :
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exhibit significant biological activities:
- Anticancer Activity : The compound's structural components suggest potential efficacy in inhibiting cancer cell growth. Similar triazole derivatives have shown promise in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound may possess antimicrobial activity due to its unique structure that can interact with microbial enzymes or receptors. Related compounds have been studied for their effectiveness against bacteria and fungi .
- Enzyme Inhibition : Preliminary studies on related compounds indicate potential interactions with enzymes involved in critical biological pathways. This could lead to the development of new enzyme inhibitors for therapeutic applications .
Synthesis and Modification
The synthesis of this compound typically involves multi-step synthetic routes common for complex heterocyclic compounds. These methods may include:
- Condensation reactions to form the triazole and pyridazine linkages.
- Functional group modifications to enhance biological activity or stability.
The complexity of the synthesis often requires careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity .
Case Study 1: Anticancer Potential
A study exploring the anticancer properties of similar triazole derivatives revealed that certain modifications could enhance cytotoxicity against specific cancer cell lines. The introduction of thiophene rings was found to improve the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Study 2: Antimicrobial Activity
Research on thiophene-containing compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analytical Characterization
- MS/MS and Molecular Networking : highlights cosine scores (0–1) for comparing fragmentation patterns. The target compound’s benzodioxine and thiophenyl groups would yield distinct clusters vs. analogues with pyridyl or trifluoromethyl groups .
- X-ray Diffraction: Compounds like those in reveal planar triazine-thiadiazole systems, contrasting with the non-planar benzodioxine in the target compound .
- NMR/IR: demonstrates how cyano (2220 cm⁻¹ in IR) and nitro groups (δ 8.2–8.4 ppm in ¹H NMR) create signature peaks, aiding differentiation from the target’s benzodioxine signals .
Q & A
Basic: How can researchers optimize the synthesis of the triazolopyridazine core in this compound?
Methodological Answer:
The triazolopyridazine scaffold can be synthesized via cyclization reactions using diaryliodonium salts, as demonstrated in the preparation of similar heterocycles. For instance, cyclic iodonium triflates (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate) enable regioselective N-acylation and subsequent ring closure under mild conditions . Key parameters include solvent polarity (e.g., dichloromethane), temperature (room temp to 60°C), and stoichiometric control of iodonium salts to minimize byproducts. Yield optimization often requires iterative adjustments of reaction time and catalyst loading (e.g., 10 mol% CuI).
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for thiophene and pyridazine) and methylene groups (δ 4.0–5.0 ppm for the dihydrobenzodioxine moiety) using 2D-COSY and HSQC. For example, in related triazolopyridazines, the triazole C-H resonance appears near δ 8.2 ppm .
- Mass Spectrometry (EI/ESI) : Confirm molecular weight via [M+H]+ peaks and fragmentation patterns (e.g., loss of the carboxamide group at ~m/z 120).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole ring vibrations (C=N at ~1600 cm⁻¹) .
Basic: How can researchers assess the drug-likeness of this compound in early-stage studies?
Methodological Answer:
Use computational tools like SwissADME to predict:
- Lipophilicity (LogP) : Target range: 2–4. Compare to reference drugs (e.g., celecoxib, LogP = 3.5) .
- Solubility : Aqueous solubility >50 µM is preferred; adjust via substituent polarity (e.g., methoxy groups on the benzodioxine ring).
- Pharmacokinetics : Screen for CYP450 inhibition (e.g., CYP3A4) and blood-brain barrier penetration using BOILED-Egg models .
Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GSK-3β (PDB: 1Q3W) or fungal 14α-demethylase (PDB: 3LD6). Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys85 in GSK-3β) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy via MM/PBSA .
Advanced: How should researchers address contradictory bioactivity data across assays?
Methodological Answer:
- Dose-Response Validation : Repeat assays (n ≥ 3) with standardized protocols (e.g., IC50 determination via MTT assay).
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Structural Analog Comparison : Benchmark against analogs (e.g., triazolo[3,4-b]thiadiazines) to identify substituent-specific trends .
Advanced: What methods are recommended for resolving regioselectivity challenges in triazole ring functionalization?
Methodological Answer:
- DFT Calculations : Predict favorable sites for electrophilic substitution (e.g., C3 vs. C7 positions) using Gaussian09 with B3LYP/6-31G(d).
- Directing Groups : Introduce temporary groups (e.g., -OMe) to steer reactivity, then remove via hydrolysis .
- Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, DMF/H2O) for aryl/thiophene coupling at the pyridazine C6 position .
Advanced: How can AI-driven platforms enhance SAR studies for this compound?
Methodological Answer:
- Generative Models : Use platforms like GENTRL to design analogs with improved potency. Train models on datasets of triazolopyridazine IC50 values .
- Reaction Prediction : Deploy IBM RXN for retrosynthetic planning, prioritizing routes with >80% predicted success .
- High-Throughput Virtual Screening : Screen 10k+ analogs in-silico against target libraries (e.g., ChEMBL) using KNIME workflows .
Advanced: What experimental approaches validate predicted metabolic stability?
Methodological Answer:
- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate t1/2 using first-order kinetics .
- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via neutral loss scanning (m/z 129) .
Advanced: How can researchers mitigate toxicity risks during preclinical development?
Methodological Answer:
- In Silico Tox Prediction : Use Derek Nexus to flag structural alerts (e.g., thiophene-S-oxidation).
- hERG Assay : Measure IC50 for hERG inhibition via patch-clamp electrophysiology (target IC50 > 10 µM) .
- Ames Test : Screen for mutagenicity in TA98 and TA100 strains (OECD 471 guidelines) .
Advanced: What strategies optimize solubility without compromising target affinity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by alkaline phosphatase .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rate (pH 6.8 buffer, USP II apparatus) .
- Nanoparticle Formulation : Use PLGA nanoparticles (150–200 nm, PDI < 0.2) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
